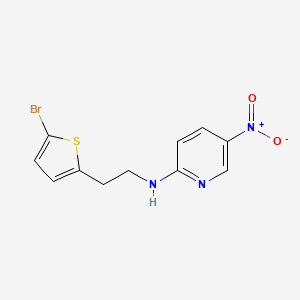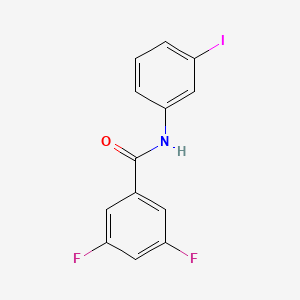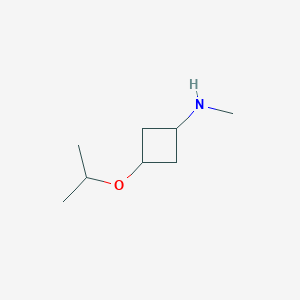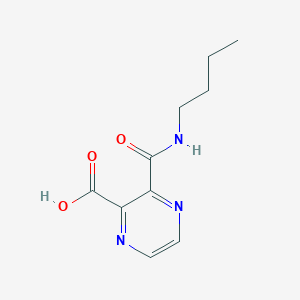
n-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine is a complex organic compound that features a brominated thiophene ring and a nitropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine typically involves a multi-step process. One common method includes the bromination of thiophene, followed by the introduction of an ethylamine group. The nitropyridine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated thiophene ring and nitropyridine moiety can interact with specific sites on these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(5-Bromothiophen-2-yl)methyl)acetamide
- N-(2-(5-Bromothiophen-2-yl)methyl)amine
- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Uniqueness
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine is unique due to the combination of its brominated thiophene and nitropyridine moieties. This combination imparts specific electronic and steric properties that can be leveraged in various applications, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H10BrN3O2S |
|---|---|
Molekulargewicht |
328.19 g/mol |
IUPAC-Name |
N-[2-(5-bromothiophen-2-yl)ethyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C11H10BrN3O2S/c12-10-3-2-9(18-10)5-6-13-11-4-1-8(7-14-11)15(16)17/h1-4,7H,5-6H2,(H,13,14) |
InChI-Schlüssel |
SJAFDPQZANNZGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCC2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)








